5,7-Dihydroxytryptamine

Übersicht

Beschreibung

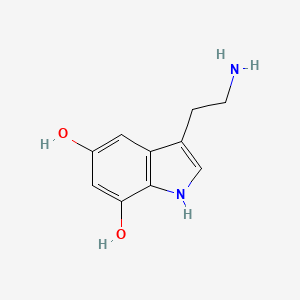

5,7-Dihydroxytryptamine is a monoaminergic neurotoxin that is primarily used in scientific research to decrease concentrations of serotonin in the brain . It is an indole derivative with the chemical formula C10H12N2O2 and a molar mass of 192.214 g/mol . This compound is known for its ability to selectively destroy serotonergic neurons, which makes it a valuable tool in neurochemical and neurobiological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxytryptamine involves the hydroxylation of tryptamine at the 5 and 7 positions of the indole ring. This can be achieved through various chemical reactions, including electrophilic aromatic substitution and oxidation reactions . The specific reaction conditions, such as the choice of oxidizing agents and solvents, can significantly influence the yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is typically synthesized in specialized laboratories under controlled conditions to ensure its neurotoxic properties are preserved . The production process involves stringent quality control measures to maintain the compound’s efficacy and safety for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dihydroxytryptamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce quinonoid intermediates, while substitution reactions can yield various functionalized indole derivatives .

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Depletion Studies

5,7-DHT is widely used to study the effects of serotonin depletion on behavior and neurophysiology. For instance, research has shown that administering 5,7-DHT leads to significant reductions in serotonin and norepinephrine levels in the hippocampus of mice. This depletion can be assessed through biochemical assays one week post-administration . These studies help elucidate the role of specific neurotransmitters in various behavioral outcomes.

Animal Models of Psychiatric Disorders

5,7-DHT has been employed in creating animal models for psychiatric disorders such as anxiety and depression. For example:

- Anxiety Disorders : Localized lesions induced by 5,7-DHT in the amygdala have been shown to affect anxiety-related behaviors in rats. In these studies, serotonin depletion resulted in altered responses in established anxiety paradigms like the elevated plus-maze and punished drinking tests .

- Depression Models : The compound's ability to induce serotonergic neuron loss allows researchers to investigate depression-like behaviors in rodents. Studies have indicated that mice with depleted serotonergic systems exhibit social impairments and increased anxiety-like behaviors .

Neurodegenerative Disease Research

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, 5,7-DHT has been used to explore the relationship between neurotransmitter depletion and disease progression. For instance:

- Alzheimer's Disease : Research indicates that serotonergic dysfunction may contribute to cognitive decline in Alzheimer's models. By using 5,7-DHT to deplete serotonin levels, scientists can assess how this depletion correlates with behavioral deficits and neurochemical changes associated with Alzheimer's pathology .

- Parkinson's Disease : Studies have utilized 5,7-DHT to investigate dopaminergic toxicity mechanisms related to α-synuclein aggregation. This approach helps identify potential therapeutic targets for mitigating neurodegeneration .

Case Study 1: Serotonin Depletion and Aging

A study investigated the dose-related effects of 5,7-DHT on serotonin and norepinephrine levels across different age groups in C57BL/6 mice. Results indicated that younger mice were more susceptible to serotonin depletion than older mice, suggesting age-related differences in neurotransmitter vulnerability . This finding has implications for understanding how aging affects neurotransmitter systems.

Case Study 2: Behavioral Changes Post-Lesion

Another study focused on the behavioral outcomes following localized lesions of serotonergic neurons using 5,7-DHT. The results demonstrated significant alterations in anxiety-related behaviors post-lesioning, reinforcing the role of serotonin in modulating anxiety responses . Such findings highlight the potential of 5,7-DHT as a tool for dissecting the neurobiological underpinnings of anxiety disorders.

Data Table: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Depletion | Dose-dependent serotonin/norepinephrine depletion | Insight into neurotransmitter dynamics |

| Anxiety Disorder Models | Altered behavior in elevated plus-maze tests | Understanding anxiety mechanisms |

| Aging Effects | Younger mice more vulnerable to serotonin depletion | Implications for age-related studies |

| Neurodegenerative Disease Models | Correlation between serotonin depletion and cognitive decline | Potential therapeutic targets identified |

Wirkmechanismus

The mechanism of action of 5,7-Dihydroxytryptamine involves its selective uptake by serotonergic neurons, where it undergoes auto-oxidation to form reactive quinonoid intermediates . These intermediates can bind covalently to essential neuronal molecules, leading to the destruction of serotonergic neurons . The compound’s neurotoxic effects are similar to those of 6-hydroxydopamine, which selectively destroys dopaminergic neurons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,6-Dihydroxytryptamine: Another indole derivative that selectively destroys serotonergic neurons but has higher nonspecific toxicity compared to 5,7-Dihydroxytryptamine.

6-Hydroxydopamine: A compound that selectively destroys dopaminergic neurons and is used in research to model Parkinson’s disease.

para-Chlorophenylalanine: A compound that inhibits serotonin synthesis and is used to study the effects of serotonin depletion.

Uniqueness

This compound is unique in its ability to selectively destroy serotonergic neurons with relatively lower nonspecific toxicity compared to similar compounds . This makes it a valuable tool for studying the role of serotonin in various physiological and behavioral processes .

Biologische Aktivität

5,7-Dihydroxytryptamine (5,7-DHT) is a selective neurotoxin primarily affecting serotonergic neurons. Its biological activity has been extensively studied, revealing significant impacts on neurotransmitter levels, behavioral responses, and neurochemical pathways. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 5,7-DHT.

5,7-DHT acts as a neurotoxin that selectively depletes serotonin (5-HT) and norepinephrine (NE) in the brain. The mechanism involves the uptake of 5,7-DHT by serotonergic neurons, leading to neuronal damage and subsequent depletion of these neurotransmitters. Studies have shown that the administration of 5,7-DHT results in a significant and prolonged reduction in serotonin levels across various brain regions.

Neurochemical Effects

Research indicates that intracerebroventricular (i.c.v.) administration of 5,7-DHT leads to dose-dependent reductions in serotonin and norepinephrine. For instance:

- Table 1: Duration of Effects on Monoamine Content in Brain

Treatment Duration (days) 5-HT (ng/g) NE (ng/g) DA (ng/g) Control — 415 ± 25 351 ± 17 716 ± 33 5,7-DHT 14 132 ± 4 * 296 ± 16 * 711 ± 38 5,7-DHT 30 157 ± 24 * 237 ± 18 * 658 ± 76 5,7-DHT 90 135 ± 10 * 300 ± 10 * 700 ± 39 5,7-DHT 270 137 ± 12 * 321 ± 15 747 ± 38

P < 0.001 when compared with control .

This table illustrates the sustained impact of a single dose of 5,7-DHT on serotonin and norepinephrine levels over an extended period.

Behavioral Impact

Behaviorally, the effects of serotonin depletion induced by 5,7-DHT have been linked to alterations in anxiety and learning behaviors. For instance:

- In studies assessing prepulse inhibition (PPI), rats with significant serotonin depletion exhibited reduced PPI responses. This suggests that serotonergic dysfunction can impair sensory processing and cognitive functions .

- Lesions induced by local administration of the neurotoxin within the amygdala resulted in specific alterations in conflict behavior tests without affecting exploratory behavior .

Age-Related Sensitivity

The sensitivity to the neurotoxic effects of 5,7-DHT appears to vary with age. Research has shown that younger animals exhibit greater susceptibility to serotonin depletion compared to older ones. This differential vulnerability may have implications for understanding age-related neurodegenerative processes .

Case Studies

- Neurotoxicity in Animal Models : A study involving C57BL/6 mice demonstrated that administration of varying doses of i.c.v. injected 5,7-DHT resulted in significant reductions in hippocampal norepinephrine and serotonin levels. Notably, older mice showed less susceptibility to serotonin depletion compared to younger cohorts .

- Impact on Anxiety Disorders : In models exploring anxiety-related behaviors, lesions induced by localized administration of 5,7-DHT within the amygdala produced anxiolytic effects in punished drinking tests while leaving other behaviors intact .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWHQTNFZDTKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185285 | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31363-74-3 | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31363-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1H-indole-5,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DIHYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4K1D1H82S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,7-DHT is a neurotoxin that selectively targets serotonergic neurons [, , ]. Its mechanism of action involves several steps:

- Uptake: 5,7-DHT is structurally similar to serotonin (5-HT) and is taken up by serotonergic neurons through the serotonin transporter (SERT) [, , , ].

- Accumulation: Once inside the neuron, 5,7-DHT accumulates in synaptic vesicles [].

- Autoxidation: 5,7-DHT undergoes autoxidation, generating reactive oxygen species (ROS) and quinone species [, , ].

- Neurotoxicity: ROS and quinones damage cellular components, leading to neuronal death and depletion of serotonin in the brain [, , , , ].

ANone: This question requires information not fully addressed in the provided research papers. While the papers focus on the biological effects and applications of 5,7-DHT, they do not provide detailed spectroscopic data. For comprehensive structural characterization, refer to chemical databases like PubChem or ChemSpider.

A: 5,7-DHT is highly susceptible to autoxidation, particularly at physiological pH []. This instability requires specific handling and storage conditions. Researchers often use antioxidants like ascorbic acid to prevent premature oxidation [, ]. The papers primarily focus on in vivo applications and do not extensively discuss material compatibility.

A: 5,7-DHT is not typically used for its catalytic properties. Its primary application is as a research tool to create selective lesions in serotonergic neurons [, , ]. Researchers use it to study the role of serotonin in various physiological processes and behaviors [, , , , , , , , , , ].

ANone: The provided papers primarily focus on experimental research using 5,7-DHT. While computational modeling could offer valuable insights into its structure-activity relationship and interactions with biological targets, the abstracts do not mention such studies.

A: Although not explicitly addressed in the abstracts, SAR studies are crucial for understanding the neurotoxic properties of 5,7-DHT. Researchers have explored structural analogs, including α-methyl-5,7-dihydroxytryptamine, to investigate the role of specific structural features in its uptake, metabolism, and neurotoxic effects [].

A: 5,7-DHT is highly susceptible to autoxidation, especially at physiological pH [, ]. To improve stability during experimental procedures, researchers often use antioxidants like ascorbic acid [, ]. Formulation strategies to enhance its stability, solubility, and bioavailability are not discussed extensively in the provided abstracts.

A: The introduction of 5,7-DHT as a neurotoxin marked a significant milestone in serotonin research []. Prior to its use, researchers relied on less selective methods like electrolytic lesions, which caused significant damage to surrounding tissues []. The development of 5,7-DHT allowed for more targeted investigations into the function of serotonergic neurons [, , ].

A: Research using 5,7-DHT has fostered collaboration across disciplines like neuroscience, pharmacology, and psychology []. By studying the effects of serotonin depletion in animal models, scientists have gained valuable insights into the role of serotonin in various conditions, including:

- Mood disorders: 5,7-DHT lesions have been instrumental in understanding the involvement of serotonin in depression and anxiety [, , , ].

- Pain perception: Studies using 5,7-DHT have revealed the complex role of serotonin in modulating pain pathways [, ].

- Cardiovascular regulation: Research using 5,7-DHT has shed light on the influence of serotonin on blood pressure and heart rate [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.